An In-depth Technical Guide to the Physicochemical Properties of 3-Butylpyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 3-Butylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of butylpyrrolidines, with a focus on providing available data for 1-butylpyrrolidine as a proxy due to the limited availability of specific experimental data for 3-butylpyrrolidine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It includes a summary of key physicochemical parameters, detailed experimental protocols for their determination, and a representative synthetic workflow. The information is presented to facilitate a deeper understanding of this class of compounds and to support further research and development activities.
Introduction
Pyrrolidine and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. The position of substituents on the pyrrolidine ring significantly influences the molecule's physicochemical and pharmacological properties. 3-Butylpyrrolidine, a less-common isomer, presents a unique profile for exploration in drug design due to the introduction of a lipophilic butyl group at the 3-position. Understanding its core physicochemical properties is fundamental for predicting its behavior in biological systems and for the rational design of new chemical entities.
Due to the scarcity of specific experimental data for 3-butylpyrrolidine in publicly available literature, this guide provides data for the closely related isomer, 1-butylpyrrolidine, to offer a baseline for estimation and comparison. Furthermore, detailed, generalized experimental protocols are provided to enable researchers to determine these properties for 3-butylpyrrolidine or other novel derivatives.
Physicochemical Properties
The following tables summarize the available physicochemical data for 1-butylpyrrolidine. These values can serve as an estimate for the properties of 3-butylpyrrolidine, although variations are expected due to the different substitution patterns.
Table 1: General and Physical Properties of 1-Butylpyrrolidine
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 155-157 °C at 754 mmHg | [2] |
| Density | 0.814 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.44 | [2] |
Table 2: Acid-Base and Solubility Properties of 1-Butylpyrrolidine
| Property | Value | Reference |
| pKa (Predicted) | 10.62 ± 0.20 | [3] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [3] |
Experimental Protocols
This section details generalized experimental procedures for determining the key physicochemical properties of liquid amines like 3-butylpyrrolidine.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable for small quantities of liquid.[4][5]
Apparatus:
-
Thiele tube
-
Mineral oil
-
Thermometer (0-200 °C range)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side-arm.
-
Add approximately 0.5 mL of the liquid sample (3-butylpyrrolidine) into the small test tube.
-
Place the capillary tube, with the sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into the Thiele tube, making sure the rubber band is above the oil level.
-
Gently heat the side arm of the Thiele tube with a small flame.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.
-
Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4] Record this temperature.
Determination of Density (Pycnometer Method)
This method provides an accurate determination of the density of a liquid.[6][7]
Apparatus:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Water bath with temperature control
-
Distilled water
-
Acetone (for cleaning and drying)
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it (m₂).
-
Empty the pycnometer, rinse it with acetone, and dry it completely.
-
Fill the pycnometer with the liquid sample (3-butylpyrrolidine) and equilibrate it in the water bath at the same temperature.
-
Adjust the liquid level to the mark, dry the exterior, and weigh it (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of pKa (Potentiometric Titration)
This method is used to determine the acid dissociation constant of a basic compound like 3-butylpyrrolidine.[8][9][10]
Apparatus:
-
pH meter with a combination glass electrode
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Volumetric flasks and pipettes
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a small amount of 3-butylpyrrolidine and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode into the solution.
-
Allow the initial pH of the amine solution to stabilize and record the value.
-
Begin the titration by adding small, known increments of the standardized HCl solution from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point (the point of rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve. The volume at the half-equivalence point corresponds to the pH at which the concentrations of the protonated and unprotonated amine are equal.
-
The pKa is equal to the pH at the half-equivalence point.
Determination of Solubility
A qualitative assessment of solubility in various solvents is a crucial first step in characterization.[11][12][13]
Apparatus:
-
Small test tubes and rack
-
Graduated pipettes or droppers
-
Vortex mixer (optional)
-
A range of solvents: water, 5% HCl, 5% NaOH, ethanol, diethyl ether, hexane.
Procedure:
-
Place a small, measured amount of 3-butylpyrrolidine (e.g., 0.1 mL) into a series of clean, dry test tubes.
-
To each tube, add a small amount of a different solvent (e.g., 2 mL).
-
Shake each tube vigorously for 10-20 seconds and then allow it to stand.[14]
-
Observe whether the sample dissolves completely, is partially soluble, or is insoluble. Record the observations.
-
For solubility in acidic and basic solutions (5% HCl and 5% NaOH), observe for dissolution, which indicates an acid-base reaction forming a soluble salt.[12]
Synthesis and Characterization Workflow
Caption: A generalized workflow for the synthesis of 3-butylpyrrolidine.
Conclusion
This technical guide has summarized the available physicochemical data for 1-butylpyrrolidine as a surrogate for the less-characterized 3-butylpyrrolidine and has provided detailed, generalized experimental protocols for the determination of key properties. The information and procedures outlined herein are intended to provide a solid foundation for researchers working with 3-butylpyrrolidine and other substituted pyrrolidine derivatives. The provided synthetic workflow offers a conceptual pathway for the preparation of this compound, which, combined with the characterization protocols, will enable its further study and application in drug discovery and development. Future experimental work is necessary to elucidate the specific properties of 3-butylpyrrolidine and to explore its potential as a valuable building block in medicinal chemistry.
References
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- 3. 1-Butylpyrrolidine CAS#: 767-10-2 [m.chemicalbook.com]
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- 5. chem.ucalgary.ca [chem.ucalgary.ca]
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- 7. uoanbar.edu.iq [uoanbar.edu.iq]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 10. researchgate.net [researchgate.net]
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